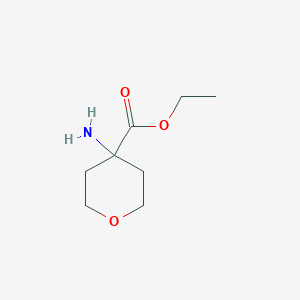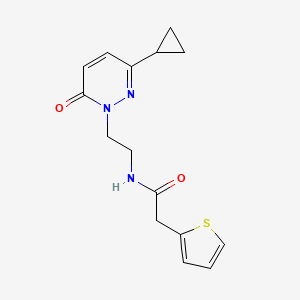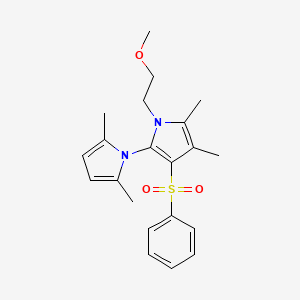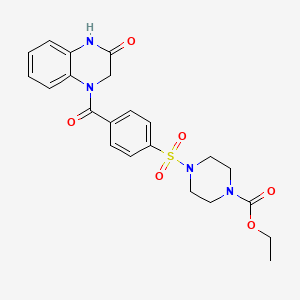![molecular formula C23H17Cl2N3O5S B2504061 Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-06-2](/img/structure/B2504061.png)
Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, is a complex organic molecule that appears to be related to a family of compounds known for their potential pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target compound.
Synthesis Analysis
The synthesis of related compounds often involves the formation of a key scaffold followed by subsequent functionalization. For instance, the synthesis of 1,4-dicarbonyl scaffolds like ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate is achieved through rearrangement reactions and can be applied to the synthesis of pyridazines, yielding products in moderate to high yields . Similarly, the starting material 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine is prepared through a reaction involving ethyl chloroacetate and sodium ethoxide, followed by various treatments to yield novel thieno[2,3-c]pyridazines with potential antibacterial activities . These methods suggest that the target compound could also be synthesized through a multi-step process involving the construction of a thieno[3,4-d]pyridazine core followed by functionalization with appropriate substituents.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using spectral data and, in some cases, X-ray diffraction . The presence of heterocycles, such as pyridazines and thienopyridazines, is a common feature in these molecules. The target compound likely possesses a similar heterocyclic core, with additional substituents that may influence its electronic and steric properties. The dichlorobenzamido and methoxyphenyl groups attached to the thienopyridazine core would contribute to the molecule's overall conformation and electronic distribution.
Chemical Reactions Analysis
The reactivity of related compounds is influenced by the presence of reactive functional groups and the overall molecular structure. For example, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate with various nucleophilic reagents leads to the formation of different polyazanaphthalenes and pyridine derivatives . The target compound, with its amide and ester functionalities, may also undergo nucleophilic substitution reactions or participate in cycloaddition reactions, depending on the reaction conditions and the reagents used.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the properties of similar compounds. For instance, the solubility, melting point, and stability of the compound would be influenced by its molecular structure, particularly the presence of electron-withdrawing or electron-donating substituents, as well as the overall polarity of the molecule. The antibacterial activity of related thieno[2,3-c]pyridazines suggests that the target compound may also exhibit biological activity, which could be explored in pharmacological studies.
科学的研究の応用
Synthesis and Antimicrobial Evaluation
Research focused on the synthesis of new derivatives with potential antimicrobial properties highlights the importance of compounds like Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate in developing novel antimicrobials. For instance, Farag, Kheder, and Mabkhot (2008) explored the utility of related pyrimidine derivatives in synthesizing new compounds with evaluated antimicrobial activities, demonstrating the compound's potential role in addressing microbial resistance through novel therapeutic agents (Farag, Kheder, & Mabkhot, 2008).
Novel Synthetic Routes
The exploration of novel synthetic methods for related compounds, as demonstrated by Miyamoto, Kimura, Matsumoto, and Minami (1978), showcases the scientific interest in optimizing synthetic pathways for improved yields and efficiencies. This research provides insights into the methodologies that could be applicable to the synthesis of Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, emphasizing its relevance in synthetic organic chemistry (Miyamoto, Kimura, Matsumoto, & Minami, 1978).
Structural and Functional Characterization
The detailed characterization of structurally similar compounds, focusing on their potential biological activities and synthetic versatility, underscores the importance of Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate in medicinal chemistry and drug design. Studies such as those by Ashton and Doss (1993) contribute to the understanding of the compound's structural properties and potential applications in designing more effective therapeutic agents (Ashton & Doss, 1993).
特性
IUPAC Name |
ethyl 5-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O5S/c1-3-33-23(31)19-16-11-34-21(26-20(29)15-9-4-12(24)10-17(15)25)18(16)22(30)28(27-19)13-5-7-14(32-2)8-6-13/h4-11H,3H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKJVLJMVPNZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide](/img/structure/B2503979.png)
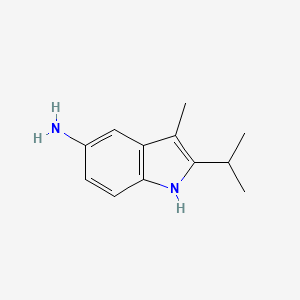

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)
![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)
![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2503991.png)
